molecular formula C8H17ClN2OS B1462984 N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251923-66-6

N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No.: B1462984
CAS No.: 1251923-66-6
M. Wt: 224.75 g/mol
InChI Key: SEZDFFNNKFXOQB-UHFFFAOYSA-N
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Description

Compounds like “N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water . For instance, the Gewald reaction is a typical synthetic method to thiophene derivatives, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for “this compound”, I can’t provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Amides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more . Without specific information on “this compound”, I can’t provide a detailed analysis.

Mechanism of Action

    Target of Action

    Many compounds with similar structures, such as those containing a pyrrolidine ring, are used by medicinal chemists to obtain compounds for the treatment of human diseases . The targets of these compounds can vary widely depending on the specific functional groups present in the molecule.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for this information .

Biochemical Analysis

Biochemical Properties

N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thus affecting protein degradation processes .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, binding to the active site of target enzymes and preventing their catalytic activity. This inhibition can lead to changes in cellular processes, such as reduced protein degradation or altered metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function. At higher doses, toxic or adverse effects may be observed, including cellular toxicity or organ damage. Threshold effects have been identified, indicating the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its activity and function, as it may interact with specific biomolecules or participate in localized biochemical processes .

Properties

IUPAC Name

N-methyl-N-propan-2-yl-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.ClH/c1-6(2)10(3)8(11)7-4-12-5-9-7;/h6-7,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZDFFNNKFXOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1CSCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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